2,2-Di(tert-amylperoxy)butane
CAS No.: 13653-62-8
Cat. No.: VC20981789
Molecular Formula: C14H30O4
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13653-62-8 |
|---|---|
| Molecular Formula | C14H30O4 |
| Molecular Weight | 262.39 g/mol |
| IUPAC Name | 2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane |
| Standard InChI | InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3 |
| Standard InChI Key | IVOIHMSMNONJSR-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
| Canonical SMILES | CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
Introduction
Chemical Structure and Properties
Molecular Structure
2,2-Di(tert-amylperoxy)butane contains two tert-amylperoxy groups attached to the second carbon of a butane backbone. This arrangement creates a molecule with characteristic peroxide (-O-O-) bonds that are essential for its function as a radical initiator. The systematic name directly reflects this structure, indicating the positioning of the functional groups within the molecule.
Physical Properties
The physical properties of 2,2-Di(tert-amylperoxy)butane provide important insights into its behavior and handling requirements. These properties are summarized in the following table:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 234.33 g/mol | Determines reaction stoichiometry |
| Physical State | Liquid at standard conditions | Affects handling procedures |
| Solubility | Immiscible with water | Requires organic solvents for dissolution |
| Stability | Thermally unstable | Decomposes when exposed to heat |
Chemical Properties
The chemical behavior of 2,2-Di(tert-amylperoxy)butane is dominated by its peroxide functional groups, which readily undergo homolytic cleavage. This property is central to its application as a radical initiator but also contributes to its hazardous nature. Key chemical properties include:
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Thermal decomposition to generate free radicals
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High reactivity with various organic monomers
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Sensitivity to contamination by metals and other catalytic impurities
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Potential for explosive decomposition under certain conditions
Synthesis and Production
Synthetic Routes
The synthesis of 2,2-Di(tert-amylperoxy)butane typically involves the reaction of tert-amyl hydroperoxide with butane or suitable alkyl halides under controlled conditions. This process requires careful temperature control and exclusion of contaminants that could trigger premature decomposition. The general synthetic pathway can be described as a substitution reaction that attaches the peroxy groups to the butane backbone.
Industrial Production Methods
Industrial production of this compound employs specialized equipment designed to handle potentially hazardous peroxide intermediates. The manufacturing process incorporates:
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Precisely controlled reaction conditions to prevent runaway reactions
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Inert atmosphere processing to exclude oxygen and moisture
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Efficient cooling systems to remove excess heat
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Specialized reactor vessels resistant to peroxide decomposition
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Rigorous quality control to ensure product consistency and purity
Mechanism of Action
Free Radical Generation
2,2-Di(tert-amylperoxy)butane primarily undergoes decomposition reactions, breaking down into free radicals when exposed to sufficient thermal energy. This decomposition process involves the homolytic cleavage of the relatively weak O-O bonds, generating highly reactive radical species that can initiate polymerization reactions.
Polymerization Initiation
As a free radical initiator, this compound generates radicals upon thermal decomposition that subsequently abstract hydrogen atoms from monomers, resulting in the formation of monomer radicals that initiate polymerization chain reactions. The polymerization process follows distinct phases:
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Initiation: Thermal decomposition of 2,2-Di(tert-amylperoxy)butane generates free radicals
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Propagation: Monomer radicals react with additional monomer molecules to form growing polymer chains
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Termination: Radical-radical reactions conclude the polymerization process
The compound primarily affects polymerization pathways by providing the necessary free radicals that propagate the chain reaction leading to polymer formation.
Applications
Industrial Applications
2,2-Di(tert-amylperoxy)butane finds significant use in various industrial processes, particularly those involving polymer chemistry:
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Initiator for the polymerization of vinyl monomers, including styrene and acrylates
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Cross-linking agent for elastomers and synthetic rubbers
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Curing catalyst for unsaturated polyester resins
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Component in specialty adhesive formulations requiring controlled curing
Research Applications
In research settings, 2,2-Di(tert-amylperoxy)butane is utilized in laboratories for studying thermal decomposition mechanisms and kinetics associated with organic peroxides. These investigations contribute valuable insights into:
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Free radical reaction pathways
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Polymerization kinetics and mechanisms
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Structure-activity relationships in peroxide initiators
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Development of novel polymerization techniques
Comparison with Similar Compounds
2,2-Di(tert-amylperoxy)butane is one of several dialkyl peroxides used as polymerization initiators. Comparing it with analogous compounds provides insight into structure-function relationships:
| Compound | Molecular Structure | Key Characteristics | Applications |
|---|---|---|---|
| 2,2-Di(tert-amylperoxy)butane | Two tert-amylperoxy groups on C2 of butane | Molecular weight: 234.33 g/mol | Polymerization initiator, research tool |
| 2,2-Di(tert-butylperoxy)butane | Two tert-butylperoxy groups on C2 of butane | Similar decomposition pathway | Comparable polymerization applications |
While structurally similar, these compounds may exhibit different decomposition temperatures, solubility profiles, and reactivity patterns that affect their performance in specific applications.
Current Research and Development
Recent Advances
Current research involving 2,2-Di(tert-amylperoxy)butane focuses on enhancing its performance and safety characteristics:
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Development of stabilized formulations with improved thermal stability
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Investigation of synergistic effects with other initiator systems
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Application in emerging polymerization technologies
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Understanding decomposition mechanisms under varied conditions
Future Directions
The future development of 2,2-Di(tert-amylperoxy)butane and related compounds may include:
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Creation of micro-encapsulated forms for controlled release applications
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Integration into smart materials with stimuli-responsive properties
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Development of greener production methods with reduced environmental impact
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Tailored derivatives with application-specific decomposition profiles
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